molecular formula C14H27BO B1356378 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane CAS No. 89999-87-1

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane

Cat. No. B1356378
CAS RN: 89999-87-1
M. Wt: 222.18 g/mol
InChI Key: OWWHTBKTNQDICD-UHFFFAOYSA-N
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Description

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane (DMBO) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. DMBO is a cyclic boron-containing compound that has a wide range of applications including the synthesis of other compounds, the development of drugs and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • 9-Borabicyclo[3.3.1]nonane (9-BBNH) reacts with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, exhibiting a variety of structural features with strong Lewis acid characteristics (Lang, Nöth, & Schmidt, 1995).

Catalytic Applications

  • 9-Borabicyclo[3.3.1]nonane dimer is utilized as a metal-free catalyst for monohydroboration of carbodiimides with pinacol borane, involving a heterocyclic amidinate intermediate (Ramos et al., 2019).

Reactions and Mechanistic Studies

  • This compound reacts with alkyn-1-yltin compounds, mainly through exchange reactions, leading to the formation of unique structures like the 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane pyridine adduct (Wrackmeyer et al., 2009).

Nanoparticle Synthesis

  • It has been used as a reducing agent for synthesizing nearly monodisperse gold nanoparticles with average diameters of <5.0 nm (Sardar & Shumaker-Parry, 2009).

Polymerization Processes

  • 9-Borabicyclo[3.3.1]nonane initiates polymerization of α,β-unsaturated carbonyl monomers such as ethyl acrylate, indicating a non-radical polymerization mechanism (Kanno et al., 1996).

Kinetic Studies

  • The hydroboration kinetics of alkenes with 9-borabicyclo[3.3.1]nonane exhibit varied characteristics depending on the reactivity of the alkenes, providing insights into mechanistic aspects of the reactions (Brown, Wang, & Scouten, 1980).

Safety And Hazards

The safety and hazards associated with a compound like “9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane” would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide this information4.


Future Directions

The future directions in the study of bicyclo[3.3.1]nonane derivatives could involve exploring their potential applications in various fields, such as medicine, due to their presence in many biologically active natural products2. However, without specific studies or data on “9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane”, it’s challenging to predict specific future directions.


Please note that this is a general analysis based on the class of compounds that “9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane” appears to belong to. For a comprehensive analysis of this specific compound, more specific data and studies would be needed.


properties

IUPAC Name

9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHTBKTNQDICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)OC(C)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524331
Record name 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane

CAS RN

89999-87-1
Record name 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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